

The Aromatic World of Trimethylcyclohexene Derivatives: Applications in Fragrance & Flavor Chemistry

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Compound of Interest

Compound Name: **1,3,3-Trimethylcyclohexene**

Cat. No.: **B3343063**

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While **1,3,3-trimethylcyclohexene** itself finds limited direct application in the fragrance and flavor industry, its chemical scaffold is the foundation for a diverse range of derivatives that are prized for their unique and impactful organoleptic properties. These compounds, often characterized by complex fruity, floral, and woody notes, are integral components in the palette of perfumers and flavorists. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the synthesis and evaluation of these valuable molecules.

Key Derivatives and Their Olfactory Profiles

The structural modification of the trimethylcyclohexene core leads to a variety of important fragrance and flavor compounds. The olfactory character is highly dependent on the nature and position of functional groups.

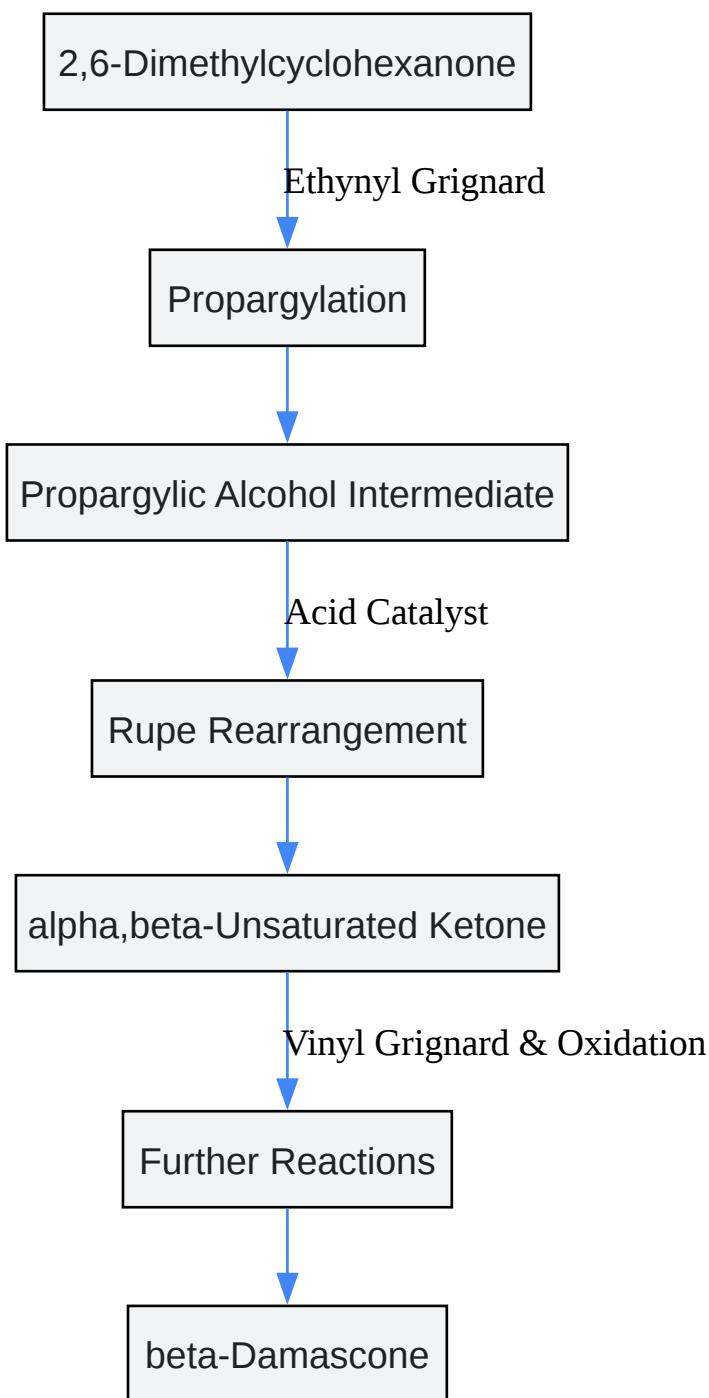
Derivative Class	Example Compound(s)	CAS Number(s)	Olfactory Profile	Applications
Acyl Derivatives	beta-Damascone	23726-91-2	Fruity, floral, black currant, plum, rose, honey, tobacco. [1]	Fine fragrances, cosmetics, food and beverages.
beta-Damascenone	23696-85-7	Intense fruity, rose, woody.	Fine fragrances, food and beverages.	
Alcohols	1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol (Timberol®, Norlimbanol®)	70788-30-6	Powerful woody, dry, ambery, animalic.[2]	Fine fragrances, household products.
Aldehydes	2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde (beta-Cyclocitral)	432-25-7	Green, herbal, fruity.	Fragrance compositions.
2,6,6-Trimethyl-2-cyclohexene-1-carboxaldehyde (alpha-Cyclocitral)	432-24-6	Green, citrusy, floral.	Fragrance compositions.	
Ketones	1-(3,5,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one	68480-14-8	Woody, floral, orris-like.	Fine fragrances.

Experimental Protocols

Synthesis of beta-Damascone from 2,6-Dimethylcyclohexanone

This protocol outlines a multi-step synthesis of beta-damascone, a prominent acyl trimethylcyclohexene derivative, starting from 2,6-dimethylcyclohexanone. The key transformations involve the formation of a propargylic alcohol, a Rupe rearrangement to an enone, and subsequent functional group manipulations.

Workflow for the Synthesis of beta-Damascone:



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Caption: Synthetic pathway for beta-Damascone.

Materials:

- 2,6-Dimethylcyclohexanone
- Ethynylmagnesium bromide solution
- Anhydrous diethyl ether or THF
- Formic acid
- Vinylmagnesium bromide solution
- Chromium-based oxidizing agent (e.g., PCC)
- Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Procedure:

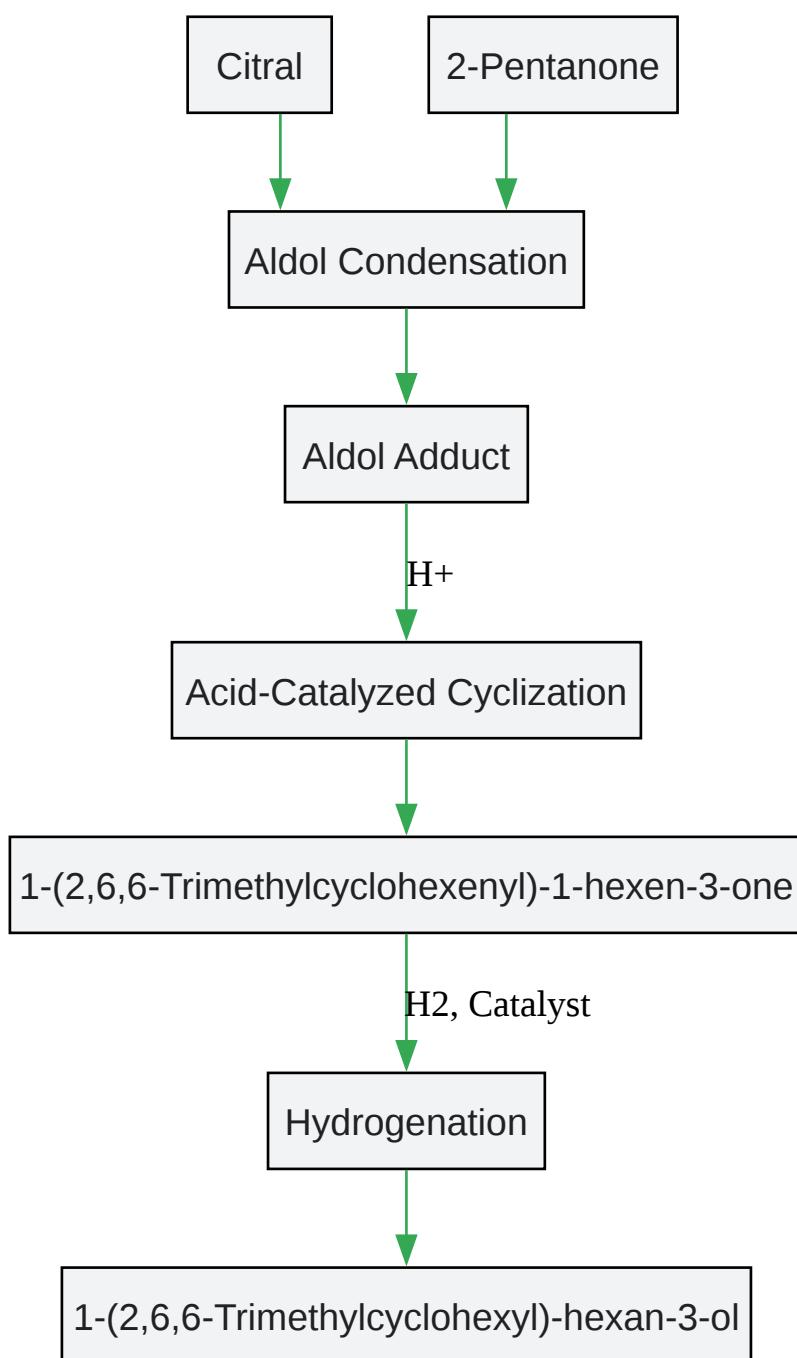
- Step 1: Synthesis of Propargylic Alcohol.
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of ethynylmagnesium bromide in THF dropwise with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

- Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting propargylic alcohol by vacuum distillation.
- Step 2: Rupe Rearrangement to form the Enone.
 - Add the purified propargylic alcohol to an excess of formic acid at room temperature.
 - Stir the mixture for 4-6 hours. The reaction can be monitored by TLC.
 - Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
 - Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
 - Purify the resulting α,β -unsaturated ketone by column chromatography or vacuum distillation.
- Step 3: Conversion to beta-Damascone.
 - Dissolve the purified enone in anhydrous THF and cool to -78 °C.
 - Add vinylmagnesium bromide solution dropwise and stir for 2 hours at this temperature.
 - Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
 - The resulting allylic alcohol is then oxidized without further purification. Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC).
 - Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
 - Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.
 - Concentrate the filtrate and purify the crude product by vacuum distillation to yield beta-damascone.[1]

Synthesis of 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol

This protocol describes a general method for the synthesis of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols, exemplified by the hexan-3-ol derivative, which is valued for its woody and ambery notes. The synthesis involves an aldol condensation, cyclization, and subsequent hydrogenation.

Workflow for the Synthesis of 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol:



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Caption: Synthesis of a woody alcohol derivative.

Materials:

- Citral (a mixture of geranial and neral)
- 2-Pentanone
- Sodium ethoxide or other suitable base
- Sulfuric acid or other strong acid catalyst
- Hydrogen gas
- Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst
- Ethanol or other suitable solvent

Procedure:

- Step 1: Aldol Condensation.
 - In a reaction vessel, combine citral and 2-pentanone.
 - Slowly add a solution of sodium ethoxide in ethanol while maintaining the temperature below 30 °C.
 - Stir the mixture for several hours at room temperature until the reaction is complete.
 - Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
- Step 2: Acid-Catalyzed Cyclization.
 - To the crude aldol condensation product, add a catalytic amount of a strong acid, such as sulfuric acid, at a controlled temperature.

- Stir the mixture until the cyclization is complete, which can be monitored by GC-MS.
- Quench the reaction by adding a base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.
- Step 3: Hydrogenation.
 - Dissolve the crude 1-(2,6,6-trimethylcyclohexenyl)-1-hexen-3-one in ethanol in a hydrogenation apparatus.
 - Add a catalytic amount of Pd/C.
 - Pressurize the vessel with hydrogen gas and stir the reaction mixture at a slightly elevated temperature until the uptake of hydrogen ceases.
 - Filter off the catalyst and remove the solvent from the filtrate.
 - Purify the final product, 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, by vacuum distillation.[3]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of volatile and semi-volatile compounds in fragrance and flavor mixtures.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Column: A non-polar or medium-polarity column is typically used (e.g., HP-5MS, DB-5).
- Carrier gas: Helium or Hydrogen.
- Injector: Split/splitless injector.

- MS detector: Electron ionization (EI) source.

Sample Preparation:

- Dilute the sample (e.g., essential oil, perfume concentrate, or reaction mixture) in a suitable solvent such as dichloromethane or ethanol to an appropriate concentration (typically 10-100 ppm).

GC-MS Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 10 minutes.
- Carrier Gas Flow: 1.0 mL/min (constant flow).
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400.

Data Analysis:

- Identify the individual components by comparing their mass spectra with reference spectra in commercial libraries (e.g., NIST, Wiley).[4][5][6][7][8]
- Confirm the identification by comparing the retention indices with literature values.

Quantitative Data

The following table summarizes key quantitative data for selected trimethylcyclohexene derivatives.

Compound	Odor Threshold (ppb)	Molecular Weight (g/mol)	Boiling Point (°C)
beta-Damascone	0.002[5]	192.30	~250
1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol	Not widely reported	226.40	~280[2]
beta-Cyclocitral	Not widely reported	152.23	~208

Application Notes

- Flavor Applications: Acyl trimethylcyclohexene derivatives like beta-damascone are used to impart fruity and floral notes to a wide range of food products, including beverages, baked goods, and confectionery.[9][10][11][12] Their stability in acidic conditions makes them suitable for use in fruit juices and carbonated drinks.[13][14][15][16]
- Fragrance Applications: The woody and ambery notes of derivatives like 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol are highly valued in fine perfumery, providing substantivity and a warm, rich dry-down. They are also used extensively in functional perfumery for products such as soaps, detergents, and air fresheners.
- Stability Considerations: The stability of these derivatives can be influenced by factors such as pH and the presence of oxidizing agents. For instance, the flavor profile of beta-damascone in beverages can change over time due to acid-catalyzed hydrolysis of its precursors.[14][16] It is crucial to evaluate the stability of these compounds in the specific product matrix.

Conclusion

The derivatives of **1,3,3-trimethylcyclohexene** represent a fascinating and commercially significant class of fragrance and flavor ingredients. A thorough understanding of their synthesis, olfactory properties, and analytical characterization is essential for researchers and professionals seeking to innovate in this field. The protocols and data presented here provide a solid foundation for the exploration and application of these versatile molecules.

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